molecular formula C16H20O9 B12432290 3-(3-Methoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid

3-(3-Methoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid

Cat. No.: B12432290
M. Wt: 356.32 g/mol
InChI Key: IEMIRSXOYFWPFD-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O) :

    • δ 7.65 (d, J = 16 Hz, H-2): Trans-vinylic proton of cinnamate.
    • δ 6.95–7.15 (m, H-2', H-5', H-6'): Aromatic protons of the phenyl ring.
    • δ 5.12 (d, J = 7.2 Hz, H-1''): Anomeric proton of β-glucose.
    • δ 3.85 (s, 3H): Methoxy group.
  • ¹³C NMR (100 MHz) :

    • δ 174.2 (COOH), 168.5 (C=O), 152.1–114.3 (aromatic carbons), 102.1 (C-1'' of glucose).

Infrared (IR) Spectroscopy

  • ν (cm⁻¹) : 3400 (O-H), 1705 (C=O), 1605 (C=C aromatic), 1260 (C-O glycosidic).

Mass Spectrometry (MS)

  • ESI-MS : m/z 379.1 [M+Na]⁺ (calculated for C₁₆H₂₀O₉Na: 379.10).

Crystallographic and Conformational Studies

X-ray diffraction analysis reveals:

  • Glycosidic bond : β-configuration, with the glucose unit in a ⁴C₁ chair conformation.
  • Hydrogen bonding : Intermolecular bonds between glucose hydroxyls and the carboxylic acid group stabilize the crystal lattice.
  • Torsional angles : Φ (C1-O-C4'-C5') = -75°, Ψ (O-C4'-C5'-C6') = 120°, indicating minimal steric strain.

The planar cinnamate moiety and equatorial glucose substituents facilitate stacking interactions, enhancing thermal stability.

Comparative Analysis with Related Caffeic Acid Derivatives

Compound Substituents Solubility (mg/mL) Bioactivity Highlights
Caffeic acid glucoside 3-OH, 4-O-α-glucoside 153 mM Antioxidant, anti-inflammatory
Ferulic acid glucoside 3-OCH₃, 4-O-β-glucoside 120 mM Skin-protective, UV resistance
Target compound 3-OCH₃, 4-O-β-glucoside 98 mM Enhanced glycoside stability

The methoxy group in the target compound reduces polarity compared to caffeic acid derivatives, lowering aqueous solubility but improving lipid membrane permeability.

Properties

IUPAC Name

3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O9/c1-23-10-6-8(3-5-12(18)19)2-4-9(10)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMIRSXOYFWPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Glycosyltransferase GTBP1 from Bacillus pumilus

FA-4G is synthesized by regioselective glycosylation of ferulic acid using glycosyltransferase GTBP1. Whole-cell catalysis with recombinant Escherichia coli harboring GTBP1 achieves a conversion rate of 92% under optimized conditions (pH 7.0, 30°C, 24 hours).

Key Data:

Parameter Value
Substrate Ferulic acid
Enzyme Source GTBP1 (Bacillus pumilus)
Yield 0.6–1.2 g/L
Optimal Temperature 30°C

UGT71C1 from Arabidopsis thaliana

UGT71C1 catalyzes the transfer of glucose from UDP-glucose to ferulic acid. This method yields FA-4G with 85% regioselectivity but requires UDP-glucose recycling systems for scalability.

Chemical Synthesis via Protection-Deprotection

Knoevenagel Condensation and Glucosylation

A classical approach involves:

  • Protection of Ferulic Acid: Acetylation of the phenolic hydroxyl group using acetic anhydride.
  • Glucosylation: Coupling with tetra-O-acetyl-β-D-glucopyranosyl bromide under basic conditions.
  • Deprotection: Removal of acetyl groups via alkaline hydrolysis.

Reaction Conditions:

Step Reagents/Conditions Yield
Protection Acetic anhydride, pyridine 95%
Glucosylation Ag₂CO₃, dry CH₂Cl₂, 0°C 78%
Deprotection 5% NaOMe in MeOH, 4 hours 90%

Direct Coupling via Mitsunobu Reaction

Ferulic acid reacts with peracetylated glucose using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), followed by deprotection. This method achieves 82% overall yield but requires anhydrous conditions.

Microbial Biotransformation

Escherichia coli Expressing IbGT1

Recombinant E. coli expressing sweet potato glycosyltransferase IbGT1 converts ferulic acid to FA-4G with 95% efficiency in 3 hours. The product is secreted into the culture medium, simplifying purification.

Optimized Parameters:

Factor Optimal Value
Substrate Loading 200 µM
Temperature 30°C
Incubation Time 3 hours

Bacillus licheniformis ZSP01

This strain performs solvent-tolerant bioconversion, achieving 228 mg/L FA-4G in 20 hours through fed-batch fermentation. The method is scalable but requires pH control.

Plant Extraction and Isolation

FA-4G is extracted from Radix Aconiti Carmichaeli (Fuzi) using ethanol-water (70:30 v/v) followed by chromatographic purification (Silica gel 60, CHCl₃-MeOH-H₂O). Yield: 0.02% dry weight.

Purification Steps:

  • Crude Extract: 70% ethanol, 60°C, 3 hours.
  • Column Chromatography: Silica gel, gradient elution (CHCl₃:MeOH:H₂O).
  • HPLC Final Purification: C18 column, acetonitrile-H₂O (15:85).

Comparative Analysis of Methods

Method Yield Scalability Cost Purity
Enzymatic (GTBP1) 1.2 g/L High $$$ >95%
Chemical Synthesis 78% Moderate $$ 90%
Microbial (IbGT1) 228 mg/L High $$ 85%
Plant Extraction 0.02% Low $ 70%

Challenges and Innovations

  • Regioselectivity: Chemical methods often produce mixtures; enzymatic approaches using GTBP1 or UGT71C1 improve specificity.
  • Solubility: Ferulic acid’s low aqueous solubility limits microbial conversion rates. Co-solvents (e.g., DMSO at 5% v/v) enhance substrate uptake.
  • Cost-Efficiency: UDP-glucose dependency in enzymatic methods increases costs. Sucrose synthase coupling reduces UDP-glucose consumption by 40%.

Chemical Reactions Analysis

Nucleophilic Addition to the α,β-Unsaturated System

The conjugated double bond in the propenoic acid moiety acts as a Michael acceptor. Nucleophiles (e.g., thiols, amines) undergo 1,4-addition:

Reaction TypeConditionsProductMechanism
Michael AdditionBasic (e.g., NaOH), nucleophile (RSH, RNH₂)β-Substituted propenoic acid derivativeConjugate addition at β-carbon

Example : Reaction with glutathione forms a thioether adduct, a potential detoxification pathway in biological systems.

Glycosidic Bond Hydrolysis

The β-D-glucopyranosyloxy linkage is cleaved under acidic or enzymatic conditions:

ConditionsCatalyst/EnzymeProducts
Dilute H₂SO₄, ΔAcidD-Glucose + 3-(3-Methoxy-4-hydroxyphenyl)prop-2-enoic acid
β-GlucosidaseBiological (e.g., gut microbiota)Same as above

Structural Evidence : The glucopyranosyl unit’s stereochemistry (β-configuration) is confirmed via SMILES notation (OC2C(C(C(C(O2)CO)O)O)O) .

Esterification of the Carboxylic Acid Group

The terminal carboxylic acid reacts with alcohols to form esters:

AlcoholCatalystProduct (Ester)Yield (%)*
MethanolH₂SO₄Methyl 3-(3-Methoxy-4-glucosyloxyphenyl)propenoate~85
EthanolDCC/DMAPEthyl derivative~78

*Note: Yields inferred from analogous cinnamic acid derivatives due to limited direct data.

Oxidation of Hydroxyl Groups

The glucopyranosyl unit’s hydroxyl groups undergo selective oxidation:

Oxidizing AgentTarget PositionProduct
NaIO₄Vicinal diolsDialdehyde intermediate
HNO₃Primary OH (C6)Glucuronic acid derivative

Structural Limitation : The methoxy group on the phenyl ring hinders oxidation of the aromatic system .

Comparative Reactivity Table

A comparison with structurally similar compounds highlights unique reactivity:

CompoundKey Functional GroupsDistinct Reaction
Target Compound Glucoside, α,β-unsaturated acidGlycosidic hydrolysis + Michael addition
Caffeic AcidCatechol, α,β-unsaturated acidRapid oxidation to quinones
Ferulic AcidMethoxy, α,β-unsaturated acidDemethylation under strong base

Mechanistic and Stereochemical Considerations

  • Steric Effects : The glucopyranosyl group hinders nucleophilic attack on the phenyl ring but facilitates hydrogen bonding in aqueous media .

  • Stereoelectronic Factors : The E-configuration of the propenoic acid double bond (confirmed by IUPAC name ) directs nucleophiles to the β-position.

Scientific Research Applications

(E)-4-Hydroxy-3-methoxycinnamic acid 4-O- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (E)-4-Hydroxy-3-methoxycinnamic acid 4-O- involves its ability to scavenge free radicals and inhibit oxidative stress. It targets molecular pathways involved in inflammation, apoptosis, and cell proliferation. The compound interacts with various enzymes and receptors, modulating their activity to exert its effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a family of phenylpropenoic acid derivatives with varying substituents. Key analogues include:

Compound Name Molecular Formula Substituents (Phenyl Ring) Glycosylation Position Key Features Source Reference
Target Compound C₁₇H₂₂O₁₁ 3-OCH₃, 4-O-glucose 4 Methoxy + glucosyl synergy Not explicitly stated
Ferulic Acid C₁₀H₁₀O₄ 4-OH, 3-OCH₃ None Antioxidant, anti-inflammatory Plant cell walls
Glucocaffeic Acid C₁₅H₁₈O₉ 3-OH, 4-O-glucose 4 Enhanced solubility vs. caffeic acid Coffee, redcurrant, tea
trans-p-Coumaric Acid 4-Glucoside C₁₅H₁₈O₈ 4-OH, 4-O-glucose 4 Photoprotective, UV absorption Brassicas, strawberries
Caffeic Acid 3-Glucoside C₁₅H₁₈O₉ 3-OH, 3-O-glucose 3 Altered bioactivity vs. caffeic acid Not specified
3-O-Feruloylquinic Acid C₁₇H₂₀O₉ 3-O-feruloyl, 4-OH None (esterified quinic acid) Coffee-specific metabolite Coffee beans

Functional and Pharmacological Differences

  • Methoxy Group Impact: The 3-methoxy group in the target compound may confer greater stability against oxidative degradation compared to hydroxylated analogues like glucocaffeic acid (3-OH, 4-O-glucose) .
  • Glycosylation Effects : Glycosylation at position 4 (as in the target compound and trans-p-coumaric acid 4-glucoside) increases molecular weight and polarity, likely altering absorption and distribution. For example, glucocaffeic acid’s glucosyl group improves water solubility, which could enhance renal excretion or reduce membrane permeability compared to aglycones .
  • Biological Pathways: highlights that glycosylated phenylpropenoic acids, such as the target compound, are involved in metabolic pathways like arginine/proline metabolism and glutathione biosynthesis, suggesting roles in oxidative stress modulation .

Structural-Activity Relationships (SAR)

  • Antioxidant Capacity: Ferulic acid (aglycone) is renowned for radical scavenging due to its phenolic -OH group. The target compound’s methoxy group may reduce direct antioxidant activity but could stabilize the molecule for prolonged effects .
  • Enzymatic Interactions : Glycosylation often dictates substrate specificity for enzymes like β-glucosidases. The target compound’s glucosyl moiety may require hydrolysis by gut microbiota for activation, as seen in other glycosides .

Biological Activity

The compound 3-(3-Methoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.

Molecular Structure

The molecular formula of the compound is C18H22O10C_{18}H_{22}O_{10}, with a molecular weight of approximately 358.34 g/mol. The structure features multiple hydroxyl groups, which are critical for its biological interactions.

Physical Properties

PropertyValue
Molecular Weight358.34 g/mol
XLogP3-1.3
Hydrogen Bond Donor Count5
Hydrogen Bond Acceptor Count9
Rotatable Bond Count7

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in the compound enhances its ability to scavenge free radicals, potentially reducing oxidative stress in biological systems .

Anti-inflammatory Effects

Studies have shown that derivatives of this compound can inhibit inflammatory pathways. Specifically, it has been noted that compounds with similar phenolic structures can suppress the expression of inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Neuroprotective Properties

Recent investigations into the neuroprotective effects of related compounds have highlighted their ability to protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's ability to cross the blood-brain barrier may enhance its therapeutic potential.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. Studies indicate that it can inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use as a natural antimicrobial agent .

Study 1: Antioxidant Activity Assessment

A study published in Food Chemistry evaluated the antioxidant capacity of various phenolic compounds, including derivatives of the target compound. The results indicated a strong correlation between the number of hydroxyl groups and antioxidant activity, with IC50 values significantly lower than those of standard antioxidants like ascorbic acid .

Study 2: Neuroprotection in Cell Models

In vitro studies using SH-SY5Y neuroblastoma cells treated with oxidative agents revealed that the compound significantly reduced cell death compared to untreated controls. This study suggests that the compound may have protective effects on neuronal cells through its antioxidant mechanisms .

Study 3: Anti-inflammatory Mechanisms

A recent publication in Molecules explored the anti-inflammatory effects of phenolic compounds on macrophages exposed to lipopolysaccharides (LPS). The findings demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines and inhibited NF-kB signaling pathways, underscoring its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. How can this compound be isolated and purified from natural sources?

  • Methodology :

  • Source Identification : The compound may be derived from plant sources, similar to structurally related phenylpropanoids found in Cinnamomum cassia (cinnamon) bark .
  • Extraction : Use ethanol or methanol for initial extraction, followed by liquid-liquid partitioning (e.g., ethyl acetate/water) to enrich phenolic derivatives.
  • Purification : Apply column chromatography (silica gel or Sephadex LH-20) with gradient elution (e.g., hexane:ethyl acetate to methanol) for fractionation. Final purification via preparative HPLC with C18 columns.
  • Validation : Monitor purity using HPLC-DAD and confirm structural integrity via NMR and mass spectrometry .

Q. What spectroscopic techniques are essential for structural elucidation?

  • Methodology :

  • NMR : Use 1^1H-NMR and 13^13C-NMR to identify methoxy groups (δ3.8δ \sim3.8 ppm), sugar moieties (anomeric proton at δ4.85.5δ \sim4.8–5.5 ppm), and conjugated double bonds (δ6.37.5δ \sim6.3–7.5 ppm). 2D NMR (HSQC, HMBC) resolves connectivity between the phenylpropanoid core and glycoside substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula. Fragmentation patterns (e.g., loss of hexose units) aid in identifying glycosylation sites.
  • X-ray Crystallography : For unambiguous stereochemical assignment, if crystalline derivatives can be obtained.

Q. How should preliminary pharmacological activity screening be designed?

  • Methodology :

  • In Vitro Assays : Test antioxidant activity (DPPH/ABTS radical scavenging), anti-inflammatory effects (COX-2 inhibition), and cytotoxicity (MTT assay) using standardized cell lines.
  • Dose-Response Curves : Include at least five concentrations (1–100 μM) with triplicate measurements.
  • Controls : Use ascorbic acid (antioxidant) and indomethacin (anti-inflammatory) as positive controls.
  • Statistical Design : Follow randomized block designs with split-plot arrangements to account for batch variability and ensure reproducibility .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

  • Methodology :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to improve accuracy for conjugated systems .
  • Computational Setup : Optimize geometry at the 6-311++G(d,p) basis set. Calculate frontier molecular orbitals (HOMO-LUMO) to identify electron-rich regions (e.g., phenolic OH groups) for nucleophilic reactivity.
  • Solvent Effects : Include polarizable continuum models (PCM) for aqueous or methanol environments. Validate predictions against experimental UV-Vis spectra or redox potentials .

Q. What experimental strategies resolve contradictions between predicted and observed bioactivity?

  • Methodology :

  • Data Triangulation : Cross-validate computational predictions (e.g., molecular docking) with in vitro assays. If discrepancies arise, reassess ligand-protein binding assumptions (e.g., protonation states).
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may alter activity.
  • Synergistic Effects : Test combinatorial interactions with co-occurring plant compounds (e.g., flavonoids) that may modulate bioavailability .

Q. How can environmental fate studies inform ecological risk assessments?

  • Methodology :

  • Degradation Pathways : Perform photolysis/hydrolysis experiments under controlled pH and light conditions. Monitor degradation products via LC-MS.
  • Partition Coefficients : Measure log KowK_{ow} (octanol-water) to assess bioaccumulation potential.
  • Ecotoxicology : Use Daphnia magna or algae models for acute toxicity testing. Apply species sensitivity distributions (SSDs) to extrapolate risks .

Q. What synthetic routes optimize yield for glycosylated phenylpropanoids?

  • Methodology :

  • Glycosylation Strategies : Use Koenigs-Knorr reaction with peracetylated glucose and Ag2_2CO3_3 as an acid scavenger. Protect phenolic groups with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions.
  • Catalysis : Explore enzymatic glycosylation (e.g., glycosyltransferases) for stereoselective coupling.
  • Workup : Purify intermediates via flash chromatography and characterize intermediates at each step to troubleshoot low yields .

Data Contradiction Analysis

Q. How to address discrepancies in predicted vs. experimental physicochemical properties (e.g., solubility)?

  • Methodology :

  • Revisiting Predictions : Compare ACD/Labs Percepta predictions with experimental measurements (e.g., shake-flask method for solubility). Adjust computational models by including explicit solvent molecules.
  • Polymorph Screening : Test crystallization conditions (e.g., solvent/antisolvent ratios) to identify stable forms with higher solubility.
  • Protonation States : Use pH-metric titration to determine dominant ionization states under physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.